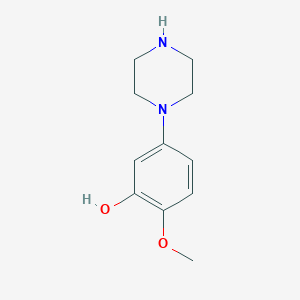

2-Methoxy-5-piperazin-1-yl-phenol

Description

Significance of Piperazine-Containing Scaffolds in Medicinal Chemistry Research

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry because of its frequent appearance in biologically active compounds and approved drugs. tandfonline.comnih.gov The versatility of the piperazine moiety stems from several key characteristics:

Physicochemical Properties: The two nitrogen atoms make the piperazine ring basic and allow for modifications that can fine-tune properties like solubility, lipophilicity, and hydrogen bonding capacity. These properties are crucial for modulating the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). tandfonline.comresearchgate.net

Structural Flexibility: The piperazine ring typically exists in a chair conformation, but its conformational flexibility can be controlled by substitution. This allows medicinal chemists to design molecules with specific three-dimensional shapes to fit into the binding sites of biological targets. tandfonline.com

Synthetic Accessibility: The chemical reactivity of the piperazine nitrogens facilitates its incorporation into a wide range of molecular frameworks, serving as a versatile linker between different pharmacophores or as a central scaffold for building new molecules. tandfonline.comnih.gov

Due to these advantageous features, the piperazine scaffold is a component of numerous drugs with a broad spectrum of therapeutic applications. researchgate.netnih.gov Research has demonstrated that piperazine derivatives exhibit a wide array of pharmacological activities. nih.govthieme-connect.com

Table 1: Reported Biological Activities of Piperazine Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.gov |

| Antidepressant | researchgate.netnih.gov |

| Antipsychotic | mdpi.com |

| Antimalarial | researchgate.netnih.gov |

| Anti-inflammatory | nih.govthieme-connect.com |

| Antiviral | nih.gov |

| Antimicrobial | nih.gov |

| Anticonvulsant | researchgate.net |

| Serotonin (B10506) Reuptake Inhibition | nih.gov |

| Dopamine (B1211576) Receptor Binding | nih.gov |

This table is generated based on data from multiple research sources.

The widespread success and diverse biological profile of piperazine-containing compounds provide a strong impetus for the continued design and synthesis of novel analogues for various therapeutic targets. nih.gov

Overview of Phenolic Compounds in Biomedical Investigations

Phenolic compounds are a large and diverse group of chemical substances characterized by the presence of at least one hydroxyl group attached directly to an aromatic ring. researchgate.netnih.gov They are ubiquitous in plants, where they serve various functions, including defense against pathogens and UV radiation. mdpi.com In biomedical research, phenolic compounds have garnered significant attention for their potential health benefits. researchgate.netnih.gov

The biological activities of phenolic compounds are largely attributed to their antioxidant properties. The hydroxyl group on the aromatic ring can donate a hydrogen atom or an electron to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. researchgate.netnih.gov This mechanism is implicated in the prevention and management of numerous chronic and degenerative diseases. researchgate.net

Beyond their antioxidant capacity, phenolic compounds have been shown to modulate various cellular pathways, leading to a wide range of biological effects. researchgate.netnih.gov

Table 2: Key Biological Activities of Phenolic Compounds

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of reactive oxygen species, chelation of metal ions. | researchgate.netmdpi.comresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways and enzymes (e.g., cytokines). | nih.govresearchgate.netnih.gov |

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, and modulation of signaling pathways. | researchgate.netresearchgate.net |

| Cardioprotective | Improvement of blood vessel function, reduction of blood pressure. | researchgate.netnih.gov |

| Neuroprotective | Protection of nerve cells from damage, potential improvement in cognitive function. | researchgate.net |

| Antimicrobial | Disruption of microbial cell processes. | researchgate.net |

This table summarizes findings from various biomedical investigations.

The proven therapeutic potential of the phenolic scaffold makes it a valuable component in the design of new bioactive molecules. researchgate.net

Rationale for Research on 2-Methoxy-5-piperazin-1-yl-phenol and Related Analogues

The rationale for investigating this compound lies in the strategic combination of the pharmacologically significant piperazine and phenol (B47542) moieties within a single molecule. This molecular architecture suggests the potential for synergistic or unique biological activities, making it an attractive candidate for drug discovery programs.

The core structure, an arylpiperazine, is a well-established pharmacophore, particularly for targets within the central nervous system (CNS). For instance, derivatives containing a 2-methoxyphenylpiperazine moiety have been synthesized and evaluated for their high binding affinity to serotonin receptors, such as the 5-HT1A receptor, which is implicated in anxiety and depression. mdpi.com Furthermore, arylpiperazine derivatives are investigated as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. nih.gov The substitution pattern on the phenyl ring, including the methoxy (B1213986) group, is critical for modulating receptor affinity and selectivity.

The phenolic hydroxyl group adds another dimension of potential bioactivity. Its antioxidant properties could be beneficial in conditions associated with oxidative stress, which is often a component of neurodegenerative diseases and inflammation. researchgate.netnih.gov The interplay between the piperazine ring's ability to interact with CNS receptors and the phenol's potential neuroprotective and anti-inflammatory effects provides a strong basis for exploring this compound class for neurological and psychiatric disorders.

Research on related analogues further supports this rationale. For example, studies on tetralin derivatives incorporating a piperazine moiety have explored their potential as dopamine D3 receptor ligands, which are targets for conditions like schizophrenia and substance abuse. nih.gov Similarly, other research has focused on synthesizing piperazine derivatives as potent anti-inflammatory agents. scilit.comui.ac.id

Therefore, the investigation into this compound and its analogues is driven by the hypothesis that combining these two validated pharmacophores can lead to the discovery of novel therapeutic agents with potentially enhanced efficacy or a desirable multi-target profile for treating complex diseases.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-11-3-2-9(8-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEITXSUTZNDIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595387 | |

| Record name | 2-Methoxy-5-(piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180698-25-3 | |

| Record name | 2-Methoxy-5-(1-piperazinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180698-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-piperazin-1-yl-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 5 Piperazin 1 Yl Phenol

Established Synthetic Pathways for 2-Methoxy-5-piperazin-1-yl-phenol and its Analogues

Multi-Step Synthesis from Phenolic Precursors and Piperazine (B1678402) Derivatives

A primary and versatile method for synthesizing this compound involves a multi-step sequence starting from readily available phenolic precursors and piperazine derivatives. This approach allows for the systematic construction of the target molecule, offering flexibility in introducing various substituents on both the aromatic ring and the piperazine moiety.

A general representation of this synthetic strategy is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Protection of Phenolic Hydroxyl Group | Phenolic precursor, Protecting group reagent | Protected phenol (B47542) |

| 2 | Introduction of Piperazine Moiety | Protected phenol, Piperazine derivative | Protected piperazinyl phenol |

| 3 | Deprotection | Protected piperazinyl phenol | This compound |

The specific choice of protecting groups and reaction conditions is crucial for the success of this pathway and can be adapted based on the desired final product and the reactivity of the starting materials.

Mannich Reaction Approaches for Substituted Aminomethylphenols

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgyoutube.com In the context of synthesizing analogs of this compound, this reaction can be employed to introduce an aminomethyl group onto a phenolic backbone. researchgate.netorganic-chemistry.org The reaction typically involves a phenol, formaldehyde (B43269) (a non-enolizable aldehyde), and a secondary amine like piperazine. youtube.com

The general mechanism involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the electron-rich phenol at the ortho or para position to the hydroxyl group. wikipedia.org

A representative Mannich reaction is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 2-Methoxyphenol | Formaldehyde | Piperazine | (2-Methoxy-5-piperazin-1-ylmethyl)phenol |

This initial product can then undergo further transformations to yield the desired final compound.

Reductive Amination Strategies in Synthesis

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and is particularly valuable in the synthesis of piperazine-containing compounds. mdpi.comresearchgate.net This reaction involves the conversion of a carbonyl group (aldehyde or ketone) to an amine through an intermediate imine. nih.gov In the synthesis of this compound analogs, reductive amination can be utilized to introduce the piperazine ring or to modify substituents on the piperazine nitrogen. nih.gov

A typical reductive amination sequence involves:

| Starting Material 1 | Starting Material 2 | Reducing Agent | Product |

| Aldehyde/Ketone | Piperazine derivative | Sodium triacetoxyborohydride, Sodium cyanoborohydride | Substituted piperazine |

This strategy offers a direct and efficient route to a variety of piperazine derivatives under relatively mild conditions. nih.gov

Nucleophilic Substitution Reactions in Piperazine Functionalization

Nucleophilic substitution reactions are fundamental to the functionalization of the piperazine ring. mdpi.com The secondary amine in the piperazine moiety can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. researchgate.net This allows for the introduction of a wide array of substituents onto the piperazine nitrogen, thereby modulating the properties of the final molecule. nih.gov

Common electrophiles used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactivity of the piperazine nitrogen can be influenced by the nature of the substituent already present on the other nitrogen atom.

| Piperazine Derivative | Electrophile | Reaction Type | Product |

| Monosubstituted Piperazine | Alkyl Halide | N-Alkylation | N,N'-Disubstituted Piperazine |

| Monosubstituted Piperazine | Acyl Chloride | N-Acylation | N-Acyl, N'-Substituted Piperazine |

Aromatic nucleophilic substitution (SNAr) is another important variant, particularly when attaching the piperazine ring to an electron-deficient aromatic system. mdpi.com

Cyclization Reactions in Related Heterocyclic Systems

The construction of the piperazine ring itself often relies on cyclization reactions. mdpi.comrsc.org These reactions involve the formation of the six-membered heterocyclic ring from acyclic precursors. One common approach is the reaction of a 1,2-diamine with a dielectrophile. nih.gov

Furthermore, the principles of cyclization are relevant to the synthesis of more complex, fused heterocyclic systems that may incorporate the this compound scaffold. nih.govmdpi.com Various strategies, including intramolecular reactions, can be employed to build additional rings onto the existing piperazine or phenolic framework. youtube.com

Advanced Synthetic Techniques in Research

Modern synthetic chemistry continues to evolve, offering more efficient and selective methods for the preparation of complex molecules like this compound and its derivatives. Advanced techniques such as catalytic C-H functionalization are emerging as powerful tools. encyclopedia.pubmdpi.com These methods allow for the direct introduction of substituents onto the piperazine ring or the aromatic core, often with high regioselectivity and atom economy, bypassing the need for pre-functionalized starting materials. mdpi.com

Continuous Flow Reactor Applications in Production Research

The production of phenol and its derivatives has traditionally relied on methods like the cumene (B47948) process, which can be hazardous and produce byproducts. yedarnd.comyedarnd.com In the quest for more efficient, sustainable, and safer manufacturing, continuous flow reactors have emerged as a powerful technology. researchgate.nettue.nl This technology is particularly advantageous for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.netacs.org

Continuous flow systems offer several benefits over traditional batch processing, including enhanced heat and mass transfer, improved safety with smaller reaction volumes, and the potential for straightforward scaling of reaction conditions. researchgate.net For the synthesis of piperazine-containing compounds, flow chemistry has been successfully employed. For instance, a two-step continuous-flow method was developed for a C-N bond formation to create a key intermediate for the antipsychotic drug cariprazine (B1246890), involving a selective ester reduction followed by reductive amination. mdpi.com Another application involved the synthesis of Olanzapine, where the final substitution with a piperazine derivative was carried out in a flow reactor. acs.org

While specific research on the continuous flow synthesis of this compound is not extensively detailed in the provided results, the principles of flow chemistry are broadly applicable to the synthesis of substituted phenols and piperazines. yedarnd.comacs.orgmdpi.com For example, a novel method for phenol synthesis consolidates the conventional three-step process into a single step using a palladium membrane reactor, significantly reducing waste and energy consumption. aist.go.jp Such innovations in reactor technology could be adapted for the production of complex phenol derivatives like this compound.

Green Chemistry Approaches, including Mechanochemistry

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. researchgate.net For phenol production, sustainable routes are being explored, moving away from fossil fuel-based feedstocks to bio-based alternatives like lignin (B12514952). rsc.orgresearchgate.net Electrocatalytic oxidation of benzene (B151609) has also been developed as a simple, efficient, and selective method for phenol production. yedarnd.com

Mechanochemistry, a solvent-free or low-solvent technique involving mechanical force to induce chemical reactions, represents a significant advancement in green synthesis. mdpi.com This method has been successfully used to synthesize cocrystals of resveratrol (B1683913) and piperazine with high yield, demonstrating its potential for producing piperazine-containing compounds in an environmentally friendly manner. mdpi.com The process is often fast, economical, and scalable. mdpi.com

Table 1: Comparison of Synthetic Approaches for Phenol and Piperazine Derivatives

| Method | Description | Advantages |

|---|---|---|

| Continuous Flow Synthesis | Reactions are carried out in a continuously flowing stream rather than in a batch. | Improved safety, enhanced heat and mass transfer, ease of scaling. researchgate.net |

| Electrocatalytic Oxidation | Uses an electric current to drive the oxidation of benzene to phenol. | High selectivity, no need for high temperatures, fewer intermediates. yedarnd.com |

| Mechanochemistry | Uses mechanical energy to initiate chemical reactions. | Solvent-free or low-solvent, high yields, fast, and economical. mdpi.com |

| Bio-based Synthesis | Utilizes renewable resources like lignin to produce phenols. | Sustainable, reduces reliance on fossil fuels. rsc.orgresearchgate.net |

Chemical Reactivity Studies of the Phenol and Piperazine Moieties

The chemical behavior of this compound is dictated by the reactivity of its three key components: the piperazine ring, the phenolic hydroxyl group, and the aromatic ring.

Functionalization at Nitrogen Centers of the Piperazine Ring (e.g., Alkylation, Acylation)

The piperazine ring, a common scaffold in many bioactive molecules, can be readily functionalized at its nitrogen atoms. researchgate.netrsc.org The presence of two nitrogen atoms allows for mono- or di-substitution, leading to a diverse range of derivatives. researchgate.net

Alkylation: N-alkylation of piperazines is a fundamental transformation, often achieved through reactions with alkyl halides. mdpi.com For instance, the synthesis of various N-arylpiperazine derivatives involves the alkylation of the piperazine nitrogen. nih.gov A process for preparing enantiomerically pure 2-methoxy-5-[(2R)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide involves the condensation of a piperazine intermediate with an alkyl halide. google.com

Acylation: The nitrogen atoms of the piperazine ring can also undergo acylation. For example, N-acetyl derivatives of thiazolinylphenyl-piperazines have been synthesized and studied. nih.gov

The reactivity of the nitrogen centers is crucial for building more complex molecules and is a key strategy in medicinal chemistry for modifying the properties of piperazine-containing compounds. rsc.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a highly reactive functional group that can undergo a variety of chemical transformations. nih.gov

Derivatization: The hydroxyl group can be derivatized to form ethers or esters. researchgate.net For example, silylation is a common method to convert the hydroxyl group to a silyl (B83357) ether for analytical purposes. researchgate.net Another novel derivatization involves using perfluorooctanoyl chloride to create a derivative suitable for gas chromatography-mass spectrometry. nih.gov

The presence of the hydroxyl group also activates the aromatic ring towards electrophilic substitution. libretexts.orgbyjus.com

Exploration of Substitution Reactions on Aromatic Rings

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. libretexts.orgvaia.comstackexchange.com Both groups are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these groups. libretexts.orgbyjus.com

Electrophilic Aromatic Substitution:

Halogenation: Phenols readily undergo halogenation, even without a Lewis acid catalyst. byjus.com Reaction with bromine water can lead to the formation of a tribromophenol. byjus.commlsu.ac.in

Nitration: Treatment with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com

Sulfonation: The reaction with sulfuric acid can produce either the ortho or para isomer depending on the reaction temperature. mlsu.ac.in

The methoxy group is also an activating, ortho, para-directing group, further enhancing the electron density of the aromatic ring and its reactivity towards electrophiles. vaia.com

Nucleophilic Aromatic Substitution: While the electron-rich nature of the phenol ring generally disfavors nucleophilic aromatic substitution, such reactions can occur under specific conditions, particularly if there are strong electron-withdrawing groups on the ring. libretexts.orgyoutube.com For instance, the displacement of a nitro group on an aromatic ring by a nucleophile is a known reaction. youtube.com

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Phenol (B47542) and Methoxy (B1213986) Substitutions on Biological Activity

The substituents on the aryl ring of arylpiperazine derivatives are critical determinants of their potency and selectivity. The phenol and methoxy groups of 2-Methoxy-5-piperazin-1-yl-phenol are key features that modulate its interaction with biological targets.

The presence of a methoxy (-OCH3) group on the phenyl ring can significantly influence binding affinity. As an electron-donating group, it can enhance the negative electrostatic potential of the aromatic ring, which may favor edge-to-face π-π interactions with aromatic amino acid residues in the receptor binding pocket. nih.gov Studies on various arylpiperazine derivatives have shown varied effects of methoxy substitution. For instance, in a series of 1,2-benzothiazine derivatives, compounds with a methoxy substituent showed slightly weaker cytotoxic activity on MCF7 cells compared to those with a methyl group. mdpi.com Conversely, in other molecular contexts, a methoxy substituent has been associated with favorable antidepressant activity. nih.gov In one study, a piperazine (B1678402) derivative attached to a methoxy group was found to have the most potent antibacterial activity among the tested compounds. researchgate.net However, methoxy group substitution on a flavone (B191248) unit has also been reported to decrease antioxidant activity. nih.gov

| Substituent | General Effect on Activity | Observed In | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | Increased binding affinity (dopamine receptors) | Arylpiperazines | nih.gov |

| Methoxy (-OCH3) | Weaker cytotoxicity vs. methyl | 1,2-Benzothiazine derivatives | mdpi.com |

| Methoxy (-OCH3) | Favorable antidepressant activity | Xanthone (B1684191) derivatives | nih.gov |

| Methoxy (-OCH3) | Potent antibacterial activity | Benzimidazole (B57391) derivatives | researchgate.net |

| Chlorine (Cl) | Strongest cytotoxic activity | 1,2-Benzothiazine derivatives | mdpi.com |

| Fluorine (F) | Best anti-tumor activity | Chalcone-piperazine hybrids | nih.gov |

Role of the Piperazine Ring in Ligand-Receptor Interactions and Selectivity

The piperazine ring is a cornerstone of the pharmacophore for many biologically active arylpiperazines. researchgate.net It is considered a "privileged structure" in medicinal chemistry because it can interact with multiple receptors and its physicochemical properties can be readily tuned. nih.govresearchgate.netmdpi.com The two nitrogen atoms of the piperazine ring are key to its function.

Under physiological pH, one of the nitrogen atoms is typically protonated, forming a cationic center. mdpi.com This positively charged nitrogen is crucial for forming a strong ionic bond with a conserved aspartate residue (Asp3.32) within the binding sites of many aminergic G-protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comnih.gov This interaction serves as a primary anchor for the ligand within the receptor. nih.gov

Beyond this key ionic interaction, the piperazine ring itself contributes to the binding. The entire arylpiperazine scaffold, comprising the aromatic ring and the basic nitrogen, is recognized as the main element for binding to aminergic GPCRs. nih.gov The replacement of the arylpiperazine group with other heterocycles has been shown to result in a loss of cytotoxicity, indicating that the piperazine nitrogen atoms and the substituted aryl group are critical for binding. mdpi.com

Furthermore, the nature of the piperazine ring influences selectivity. For example, in a study comparing piperazine and piperidine (B6355638) derivatives for histamine (B1213489) H3 and sigma-1 receptor activity, the piperazine-containing compound showed high affinity for the H3 receptor but significantly lower affinity for the sigma-1 receptor compared to its piperidine analogue. nih.govacs.org This highlights that the substitution of even one nitrogen atom can drastically alter receptor selectivity profiles. nih.gov The piperazine ring's conformation, typically a chair form, and its substitution pattern also play a role in orienting the other parts of the molecule for optimal receptor fit. nih.gov

Impact of Linker and Bridging Groups on Pharmacological Profiles

In many bioactive arylpiperazine derivatives, the piperazine ring is connected to another molecular moiety via a linker or bridging group. nih.gov The composition, length, and rigidity of this linker are critical in modulating the pharmacological profile. nih.govnih.gov

The linker influences the distance and relative orientation between the core arylpiperazine pharmacophore and a secondary binding site on the receptor. nih.gov Studies on vindoline-piperazine conjugates revealed interesting SAR related to the linker. mdpi.com It was found that N-alkyl linkers conferred greater anticancer activity than N-acyl linkers, suggesting that the flexibility and electronic nature of the linker are important. mdpi.com

Linker rigidity is another key design element. In the development of dopamine D2/D3 receptor ligands, replacing a flexible alkyl spacer with a more rigid interphenylene spacer was proposed to introduce conformational restriction, which can enhance binding affinity and selectivity. nih.gov Similarly, in the design of Proteolysis Targeting Chimeras (PROTACs), constraining the linker conformation, for instance by using piperidine rings, has been shown to effectively enhance degradation activity compared to flexible linkers. acs.org

| Molecule Class | Linker Type | Effect on Activity | Reference |

|---|---|---|---|

| Vindoline-piperazine conjugates | N-alkyl | More active than N-acyl analogs | mdpi.com |

| Vindoline-piperazine conjugates | N-acyl | Less active than N-alkyl analogs | mdpi.com |

| N-arylpiperazine derivatives | Interphenylene spacer (rigid) | Introduces conformational restriction | nih.gov |

| PROTACs | Rigid linker (e.g., piperidine rings) | Enhanced degradation activity vs. flexible linkers | acs.org |

| PROTACs | Alkyl-piperazine-alkyl | Optimizes piperazine basicity (pKa ~7.8-8.0) | nih.gov |

Rational Design of Novel Derivatives and Hybrid Molecules

The principles of SAR guide the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. This often involves creating hybrid molecules that combine the arylpiperazine scaffold with other pharmacophores or natural products. nih.gov

Another design approach involves creating conformationally restricted analogs. By replacing flexible linkers with more rigid structures, researchers aim to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity. nih.gov This was the strategy behind designing interphenylene analogs of aripiprazole (B633) and cariprazine (B1246890) to create novel D2/D3 receptor ligands. nih.gov

The design of PROTACs represents a sophisticated application of these principles. rsc.org Here, the arylpiperazine is often part of a linker designed to bridge a target protein ligand and an E3 ligase ligand. acs.org The rational design involves carefully selecting the linker type, length, and attachment points to optimize the formation of a stable ternary complex, which leads to the degradation of the target protein. nih.govacs.org

Stereochemical Considerations in Activity Modulation

Chirality can have a profound impact on the biological activity of piperazine derivatives. The introduction of a stereocenter, for instance on the piperazine ring itself, can lead to stereoisomers (enantiomers or diastereomers) with markedly different pharmacological profiles, including receptor selectivity and functional activity (agonist vs. antagonist). nih.gov

A detailed study on phenylpiperazinium compounds demonstrated the critical role of chirality. nih.gov A methyl group was introduced at either the C2 or C3 position of the piperazine ring, creating a chiral center. The key findings were:

Positional Isomerism: Substitution at the C3 position significantly reduced biological activity, whereas substitution at the C2 position led to selective effects on either α7 or α9/α10 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Enantioselectivity: The separated 'S' and 'R' enantiomers of the 2-methyl substituted compounds exhibited distinct selectivity and efficacy. For example, one enantiomer might be a potent agonist at a specific receptor subtype, while the other is significantly weaker or acts as an antagonist. nih.gov

These findings underscore that the three-dimensional arrangement of atoms is crucial for precise ligand-receptor recognition. The different spatial positioning of the methyl group in the R and S isomers can affect how the core nitrogen of the piperazine is presented to the binding site or can introduce steric clashes that prevent optimal binding. nih.gov X-ray crystallography confirmed that to minimize strain, the piperazine ring can flip its conformation, affecting the final equatorial or axial position of the substituent and influencing activity. nih.gov Therefore, controlling stereochemistry is a vital tool in the rational design of selective and potent piperazine-based ligands. nih.gov

Biological Activities and Pharmacological Mechanisms of Action

Antioxidant Activity Investigations

The antioxidant potential of 2-Methoxy-5-piperazin-1-yl-phenol is a key area of its biological activity profile. This activity is largely attributed to its ability to counteract oxidative stress through various mechanisms, including the scavenging of free radicals and the modulation of the body's own antioxidant defense systems.

Free Radical Scavenging Mechanisms

The capacity of this compound to neutralize harmful free radicals is a central aspect of its antioxidant properties. Studies have focused on its effectiveness against several types of reactive species.

| Free Radical Scavenging Activity |

| Radical Type |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) |

| Nitric Oxide |

| Hydroxyl Radicals |

Modulation of Endogenous Antioxidant Systems

In addition to directly scavenging free radicals, this compound may also exert its antioxidant effects by influencing the activity of the body's natural antioxidant enzymes.

| Endogenous Antioxidant System Modulation |

| Enzyme/Compound |

| Catalase |

| Peroxidase |

| Superoxide (B77818) Dismutase |

| Reduced Glutathione |

Anti-inflammatory Properties

The potential anti-inflammatory effects of this compound represent another significant area of pharmacological interest. These properties are investigated through its ability to inhibit inflammatory mediators and modulate key enzymatic pathways involved in the inflammatory response.

Inhibition of Inflammatory Mediators

A key mechanism of anti-inflammatory action is the reduction of pro-inflammatory molecules at the site of inflammation.

| Inhibition of Inflammatory Mediators |

| Mediator |

| Nitric Oxide |

| Peroxides |

Modulation of Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Pathways

The COX and iNOS enzymes are critical in the synthesis of prostaglandins (B1171923) and nitric oxide, respectively, which are key players in the inflammatory process.

| Modulation of Inflammatory Pathways |

| Pathway |

| Cyclooxygenase (COX) |

| Inducible Nitric Oxide Synthase (iNOS) |

Effects on Protein Denaturation and Immune Response

Chronic inflammation can lead to the denaturation of proteins, and modulating the immune response is crucial in controlling inflammation.

| Effects on Protein Denaturation and Immune Response |

| Process/Molecule |

| Protein Denaturation |

| Interleukin-6 (IL-6) |

Anticancer and Cytotoxic Activities

The piperazine (B1678402) scaffold is a central structure in many compounds with a wide range of biological activities, including anticancer applications. researchgate.net Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, demonstrating potential as anticancer agents.

Evaluation against Various Cancer Cell Lines

Derivatives of this compound have shown varied efficacy against a panel of human cancer cell lines. For instance, a series of aminated quinolinequinones linked to piperazine analogs were potent inhibitors of cancer cell growth across several cell lines, including those of the colon, CNS, melanoma, ovary, prostate, and breast. nih.gov Specifically, some derivatives containing a methyl or methoxy (B1213986) group on the piperazine moiety resulted in little to no growth in most of the tested cancer cell lines. nih.gov

In another study, piperazine-linked bergenin (B1666849) derivatives displayed cell-specific cytotoxic activity. nih.gov For example, the addition of certain arylthiazolyl piperazine derivatives significantly enhanced the anticancer activity of bergenin against tongue cancer cells. nih.gov Furthermore, some benzothiazolylpiperazine-bearing bergenin hybrids showed significant activity, particularly those with halide substitutions on the aromatic ring of the benzothiazole. nih.gov

The cytotoxic potential of N-alkyl-2-halophenazin-1-ones, which share structural similarities, was evaluated against human promyelocytic leukemia HL-60 and human lung cancer A549 cells, with 2-chloropyocyanin showing significant selectivity towards A549 cells. researchgate.net Similarly, new phenylpiperazine derivatives of 1,2-benzothiazine have demonstrated cytotoxic activity against breast adenocarcinoma cell lines (MCF7), with some compounds being more cytotoxic than the standard drug doxorubicin (B1662922). mdpi.com

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Aminated quinolinequinones with piperazine | Colon, CNS, Melanoma, Ovary, Prostate, Breast | Potent growth inhibition nih.gov |

| Piperazine-linked bergenin (arylthiazolyl) | Tongue cancer | Enhanced cytotoxic activity nih.gov |

| Piperazine-linked bergenin (benzothiazolyl) | Various | Significant activity with halide substitutions nih.gov |

| N-Alkyl-2-halophenazin-1-ones | HL-60 (Leukemia), A549 (Lung) | Selective cytotoxicity researchgate.net |

| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (Breast) | High cytotoxicity, some exceeding doxorubicin mdpi.com |

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

The anticancer activity of piperazine derivatives often involves the induction of apoptosis, a process of programmed cell death. researchgate.netmdpi.com The balance between pro-apoptotic and anti-apoptotic proteins is crucial in determining a cell's fate. nih.gov Piperine (B192125), an alkaloid containing a piperidine (B6355638) ring (related to piperazine), has been shown to induce apoptosis in gastric cancer cells by increasing reactive oxygen species (ROS) and causing mitochondrial damage. nih.gov This leads to changes in the expression of key apoptosis-related proteins such as Bcl-2, Bax, Cytochrome-c, Caspase-9, and Caspase-3. nih.gov The pro-apoptotic effects of piperine could be significantly reduced by a ROS scavenger, highlighting the role of oxidative stress in its mechanism. nih.gov

Furthermore, some piperazine derivatives are believed to exert their anticancer effects by inhibiting topoisomerases, enzymes critical for DNA replication. mdpi.com By blocking the rejoining of broken DNA strands, these compounds can lead to DNA double-strand breaks and subsequently trigger apoptosis. mdpi.com Molecular docking studies have suggested that certain benzothiazine derivatives with a phenylpiperazine moiety can bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com

Cell Cycle Arrest Mechanisms

In addition to apoptosis, piperazine derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest. nih.gov For example, a potent quinolinequinone linked to piperazine was found to inhibit the proliferation of renal cancer (ACHN) cells by causing cell cycle arrest. nih.gov Another related compound, 2-Methoxy-4-vinylphenol, demonstrated the ability to induce a G1 phase cell cycle arrest in NIH 3T3 cells. nih.gov This was achieved by increasing the expression of CDK inhibitors like p21Waf1/Cip1 and p15INK4b, decreasing the expression of cyclins D1 and E, and inhibiting the kinase activities of CDK4 and CDK2. nih.gov Ultimately, this compound inhibited the hyper-phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1/S transition in the cell cycle. nih.gov

Receptor Binding and Neuropharmacological Studies

Derivatives of this compound are extensively studied for their interactions with various neurotransmitter receptors, which underpins their potential as therapeutic agents for neurological and psychiatric disorders.

Interaction with Neurotransmitter Receptors (e.g., Serotonergic, Dopaminergic, Nicotinic, GABAa)

Arylpiperazine derivatives, including those related to this compound, are well-known for their high affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype. nih.govmdpi.com Many derivatives have been synthesized and evaluated for their binding affinities to 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.govnih.gov For example, certain N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine derivatives exhibit high affinity for 5-HT1A receptors, with Ki values in the low nanomolar range. mdpi.com The length of the alkyl chain and the nature of the terminal amide group can significantly influence this affinity. nih.gov

These compounds also show interactions with dopaminergic receptors. nih.govresearchgate.net The 1-(2-methoxyphenyl)piperazine (B120316) scaffold has been incorporated into ligands targeting dopamine (B1211576) D2 and D3 receptors. researchgate.net The affinity for D3 receptors appears to be sensitive to the specific arylpiperazine used. nih.gov

Furthermore, interactions with nicotinic and GABAa receptors have been explored. The anxiolytic-like effects of some piperazine derivatives are mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov Phenolic compounds, in general, can modulate the function of GABAa receptors, which are crucial for inhibitory neurotransmission in the brain. frontiersin.orgnih.gov The hydroxyl group of the phenol (B47542) can form hydrogen bonds, contributing to protein-ligand interactions. frontiersin.org

Table 2: Receptor Binding Affinities of this compound Derivatives

| Derivative Class | Receptor(s) | Binding Affinity (Ki) | Reference(s) |

|---|---|---|---|

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM | mdpi.com |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | 5-HT1A, 5-HT7 | <1 nM, 34 nM | nih.gov |

| 6-phenylsubstituted pyridone derivative | 5-HT1A | 38 nM | researchgate.net |

| 5-phenylsubstituted pyridone derivative | 5-HT1A | 17 nM | researchgate.net |

| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one | 5-HT1A | ~5-9 µM | researchgate.net |

| 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine derivative | Dopamine D3 | 7.26 nM | nih.gov |

Exploration of Anxiolytic and Antidepressant-like Effects

The interaction of these compounds with neurotransmitter receptors translates into potential anxiolytic and antidepressant-like activities. Several studies have demonstrated that piperazine derivatives can produce these effects in animal models. nih.govnih.govresearchgate.net For instance, a new xanthone (B1684191) derivative, 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one, showed antidepressant-like effects in forced swim and tail suspension tests, with its activity being mediated through the serotonergic system, involving both 5-HT1A and 5-HT2A/C receptors. nih.gov

Similarly, the anxiolytic-like effects of some piperazine compounds have been observed in elevated plus maze and light-dark box tests. nih.gov These effects were antagonized by flumazenil, a benzodiazepine antagonist, and mecamylamine, a nicotinic antagonist, indicating the involvement of these pathways. nih.gov The antidepressant-like effects of some derivatives were blocked by a 5-HT1A antagonist, further confirming the role of this receptor in their mechanism of action. researchgate.netcdnsciencepub.com

Cardiovascular System Modulations

The structural motifs of this compound, namely the phenolic and piperazine groups, are common in compounds investigated for cardiovascular effects. Research into analogous structures suggests potential activities in vasorelaxation and platelet aggregation inhibition.

Vasorelaxant Effects and Calcium Channel Modulation

While direct studies on the vasorelaxant effects of this compound are not extensively documented, the broader class of piperazine derivatives has been a subject of such investigations. nih.gov Phenylpiperazine derivatives, in particular, have been designed and synthesized as α1-adrenoceptor antagonists to achieve potent vasorelaxant activity. nih.gov In one study, novel R,S-1-substituted phenyl-4-[3-(naphthal-yl-oxy)-2-hydroxy propyl]-piperazine derivatives were synthesized, with some showing significant inhibition of phenylephrine-induced vasoconstriction in rabbit artery strips. nih.gov This suggests that the piperazine scaffold is a viable backbone for developing compounds with vasorelaxant properties.

Platelet Aggregation Inhibition

The inhibition of platelet aggregation is a critical target in preventing thrombotic events. Both phenolic compounds and piperazine derivatives have been explored for this purpose. Phenolic compounds, abundant in many plant-based foods, are known to inhibit platelet aggregation through various mechanisms, including the suppression of cytoplasmic Ca²⁺ increase and inhibition of the arachidonic acid pathway. nih.gov

Similarly, substituted piperazine analogues have been synthesized and evaluated for their ability to inhibit platelet aggregation. researchgate.netresearchgate.net For example, piperine, an alkaloid containing a piperidine ring (structurally related to piperazine), has been shown to inhibit platelet aggregation by attenuating the activities of cytosolic phospholipase A2 and thromboxane (B8750289) A2 synthase. nih.govmdpi.com This body of research indicates that the combination of a phenol and a piperazine ring in this compound makes it a candidate of interest for antiplatelet activity studies.

Antimicrobial and Antifungal Activity

The piperazine nucleus is a privileged structure in medicinal chemistry, and its derivatives are widely recognized for their broad spectrum of antimicrobial activities. derpharmachemica.comapjhs.com Numerous studies have reported the synthesis of piperazine derivatives and their subsequent testing against various microbial pathogens.

Substituted piperazine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. derpharmachemica.comnih.gov They have also been tested for antifungal activity against species such as Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, although in some studies they were found to be less active against fungi compared to bacteria. nih.gov The persistent issue of microbial resistance drives the continued exploration of novel piperazine-based compounds as potential new anti-infective agents. derpharmachemica.comapjhs.com

| Microorganism Type | Examples of Tested Strains | General Activity | References |

|---|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus, Streptomyces epidermidis, Enterococcus faecalis | Significant Activity | derpharmachemica.comnih.gov |

| Gram-Negative Bacteria | Pseudomonas aeruginosa, Escherichia coli | Significant Activity | derpharmachemica.comnih.gov |

| Fungi | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, Candida albicans | Variable / Less Active | derpharmachemica.comnih.gov |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Kinases, Thymidine (B127349) Phosphorylase)

The ability of this compound to inhibit various enzymes is another area of pharmacological interest, largely due to its constituent chemical groups.

Carbonic Anhydrase: Phenolic compounds are a known class of carbonic anhydrase inhibitors. Their mechanism often involves anchoring to the zinc-bound water molecule in the enzyme's active site rather than directly binding to the zinc ion itself.

Kinases: The piperazine scaffold is present in numerous kinase inhibitors. For instance, N-phenyl piperazine derivatives have been investigated as potential protein kinase inhibitors. biomedpharmajournal.org

Thymidine Phosphorylase: Thymidine phosphorylase (TP) is an enzyme that plays a role in tumor angiogenesis, making it an attractive target for cancer therapy. nih.govrxlist.com A study on piperazine analogs revealed potent inhibitory activity against thymidine phosphorylase. All eighteen compounds synthesized in the study showed inhibitory potential, with IC₅₀ values ranging from 0.2 µM to 42.20 µM, comparing favorably to the standard inhibitor, 7-Deazaxanthine, which has an IC₅₀ of 38.68 ± 1.12 µM. nih.gov Molecular docking studies suggested that these piperazine compounds form strong hydrogen bonding networks with the active site residues of the enzyme. nih.gov

| Compound Type | Inhibitory Activity (IC₅₀ Range) | Standard Reference (IC₅₀) | Reference |

|---|---|---|---|

| Synthesized Piperazine Analogs (1-18) | 0.2 ± 0.01 µM to 42.20 ± 0.70 µM | 7-Deazaxanthine (38.68 ± 1.12 µM) | nih.gov |

Metabolite Studies and Impurity Profiling in Pharmaceutical Research

While specific metabolite or impurity profiles for this compound are not detailed in the available literature, the general principles of impurity profiling are critical in pharmaceutical development. Impurity profiling is the identification and quantification of unwanted chemicals that remain in active pharmaceutical ingredients (APIs) or develop during formulation and storage. researchgate.netresearchgate.net Regulatory authorities such as the ICH and FDA mandate the control of impurities to ensure the safety and efficacy of drug products. researchgate.net

Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or residual reagents and catalysts. researchgate.net For compounds containing the piperazine moiety, related structures can appear as impurities. For example, 1,4-Bis(benzhydryl)piperazine is a known impurity of the drug cinnarizine. chemicalbook.com Therefore, in the synthesis of any pharmaceutical agent involving or resulting in this compound, a thorough impurity profile would be essential. This process utilizes analytical techniques like HPLC, LC-MS, and GC-MS to detect, identify, and quantify any such impurities. researchgate.net

Computational Chemistry and in Silico Approaches in Compound Research

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode and affinity of a small molecule, such as 2-Methoxy-5-piperazin-1-yl-phenol, to a protein target. The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on a calculated binding energy.

While specific docking studies detailing the interactions of this compound with particular protein targets are not extensively documented in the provided results, the methodology is widely applied to similar piperazine-containing molecules. For instance, computational studies on related compounds often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. Such analyses are fundamental in identifying potential protein targets and optimizing lead compounds. The use of molecular docking as a virtual screening tool allows for the rapid assessment of large libraries of small molecules against a target protein, a common practice in the search for novel therapeutics. arxiv.orgspringernature.com

Conformational Analysis and Molecular Dynamics

Conformational analysis of this compound involves the study of its different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Understanding the conformational landscape is essential as the biological activity of a molecule is often dependent on its three-dimensional structure.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. This technique allows for the exploration of the conformational space of this compound and its flexibility in a simulated biological environment. While specific MD simulation data for this compound is not detailed in the search results, studies on analogous structures have demonstrated the utility of this approach in understanding how a ligand adapts its conformation upon binding to a receptor. arxiv.org

Quantum Mechanical Calculations (e.g., HOMO, LUMO Orbitals, Electrostatic Potential Maps)

Quantum mechanical calculations offer a deeper understanding of the electronic properties of this compound. Methods like Density Functional Theory (DFT) are used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

Electrostatic potential maps are another valuable output of quantum mechanical calculations. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a target protein. Although specific HOMO-LUMO energy values and electrostatic potential maps for this compound are not provided in the search results, such calculations are a standard component of computational drug design. benthamdirect.comepstem.netepstem.netresearchgate.net

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical for the structure, stability, and function of biological macromolecules and their complexes with ligands. NCI analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, in three-dimensional space. nih.gov This technique is based on the electron density and its derivatives. nih.gov

For this compound, an NCI analysis would reveal the nature and location of its interactions within a protein binding pocket, providing a more detailed picture than standard docking studies. While a specific NCI analysis for this compound is not available in the search results, the methodology has been applied to understand the binding of other ligands. benthamdirect.com

In Silico ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the drug-likeness of a compound. Various computational models are used to predict these properties based on the molecule's structure. For this compound, these predictions would estimate its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Pharmacokinetic modeling further simulates the fate of the compound in the body over time. While specific in silico ADMET data for this compound is not present in the search results, studies on other piperazine (B1678402) derivatives have demonstrated the utility of these predictive models in identifying candidates with favorable pharmacokinetic profiles. mdpi.com

| ADMET Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. springernature.com When the structure of the target is known, structure-based virtual screening, often using molecular docking, is employed.

Ligand-based drug design, on the other hand, is used when the three-dimensional structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the biological target of interest. These known active molecules are used to build a model, such as a pharmacophore model or a quantitative structure-activity relationship (QSAR) model, which is then used to screen for new potential ligands.

While there is no specific mention of this compound being identified through a virtual screening campaign in the provided search results, it represents a scaffold that could be included in such libraries for screening against various targets. nih.govnih.gov

Advanced Analytical Methodologies in Research and Characterization

Spectroscopic Techniques for Structural Elucidation (NMR, FTIR, and Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the identity and structure of "2-Methoxy-5-piperazin-1-yl-phenol". Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the piperazine (B1678402) ring. The aromatic protons on the phenol (B47542) ring would appear as multiplets in the downfield region (typically δ 6.5-7.5 ppm). The methoxy group would present as a sharp singlet around δ 3.8 ppm. The protons on the piperazine ring would likely appear as two or more multiplets in the upfield region (around δ 2.5-3.5 ppm) due to their different chemical environments. The phenolic hydroxyl proton and the piperazine N-H proton may show broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the oxygen of the methoxy group and the phenolic hydroxyl group appearing at the lower field end of this range. The methoxy carbon would have a characteristic signal around δ 55-60 ppm. The carbons of the piperazine ring would be found in the δ 40-55 ppm region. In a study of a similar compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine carbon signals were observed at 48.46 and 50.14 ppm, and the methoxy carbon at 55.81 ppm. mdpi.com

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 (m) | 110 - 160 |

| Methoxy (-OCH₃) | ~3.8 (s) | 55 - 60 |

| Piperazine-H | 2.5 - 3.5 (m) | 40 - 55 |

| Phenolic OH | Variable (br s) | - |

| Piperazine NH | Variable (br s) | - |

(s = singlet, m = multiplet, br s = broad singlet). Data is inferred from analogous compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of "this compound" would be expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. The N-H stretching of the secondary amine in the piperazine ring may also appear in this region, often as a sharper peak. C-H stretching vibrations of the aromatic ring and the aliphatic piperazine and methoxy groups would be observed around 2800-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would typically show peaks in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the phenolic group would result in strong bands in the 1000-1300 cm⁻¹ range. A dissertation on related piperazine derivatives highlighted the utility of GC-IRD in differentiating isomers. auburn.edu

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H stretch | 3200 - 3600 (broad) |

| Piperazine N-H stretch | 3200 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2800 - 3000 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O stretch (methoxy, phenol) | 1000 - 1300 |

(Data is inferred from general spectroscopic principles and data for similar compounds).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For "this compound" (C₁₁H₁₆N₂O₂), the molecular weight is 208.26 g/mol . scbt.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z 208. Fragmentation would likely involve cleavage of the piperazine ring and loss of the methoxy group. Predicted mass spectrometry data shows adducts such as [M+H]⁺ at m/z 209.12847 and [M+Na]⁺ at m/z 231.11041. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the specific crystal structure of "this compound" is not publicly available, insights can be gained from the crystal structures of closely related compounds. For instance, the crystal structure of N-(4-methoxyphenyl)piperazine reveals that the 4-methoxyphenyl (B3050149) group occupies an equatorial position on the piperazine ring, which itself adopts a chair conformation. doaj.org In the crystal structure of a salt of 1-(2-methoxyphenyl)piperazine (B120316), the piperazine ring also adopts a chair conformation. nih.gov It is highly probable that "this compound" would exhibit similar conformational features. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the phenolic hydroxyl group and the piperazine N-H group, potentially forming chains or more complex networks. doaj.orgajol.info

| Parameter | Expected Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Piperazine Conformation | Chair |

| Substituent Position | Equatorial |

| Key Intermolecular Interactions | N-H···O and O-H···N hydrogen bonds |

(Data is inferred from published crystal structures of methoxyphenylpiperazine derivatives). doaj.orgnih.govajol.info

Chromatographic Techniques for Purity and Isolation (e.g., HPLC, Preparative Chromatography)

Chromatographic techniques are essential for assessing the purity of "this compound" and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for purity analysis of piperazine derivatives. nih.gov A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid or trifluoroacetic acid). nih.govunodc.orgsielc.com Detection is usually performed using a UV detector, as the phenolic ring is a strong chromophore. For piperazine compounds lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to allow for UV detection. jocpr.com

Preparative Chromatography: For the isolation of "this compound" on a larger scale, preparative HPLC or flash chromatography would be employed. The conditions developed for analytical HPLC can often be scaled up for preparative separation. nih.govdiva-portal.org High-performance counter-current chromatography (HPCCC) has also been shown to be effective for the semi-preparative isolation of phenolic compounds from complex mixtures. mdpi.comnih.gov

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2-4) gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Internal Standard | Phenacetin or similar compound |

(This is a representative method based on published procedures for similar compounds). nih.gov

Electroanalytical Assays for Redox Properties

The electrochemical properties of "this compound" are of interest due to the presence of the electron-rich phenol moiety, which can undergo oxidation. Cyclic voltammetry can be used to determine the oxidation potential of the phenolic group. The presence of the electron-donating methoxy and piperazinyl groups on the aromatic ring is expected to lower the oxidation potential compared to unsubstituted phenol, making it more susceptible to oxidation. Studies on the oxidation of phenols have shown that the oxidation potential is influenced by pH and the nature and position of substituents on the aromatic ring. nih.govrsc.orgosti.gov The oxidation of the phenol can lead to the formation of a phenoxyl radical, which can then undergo further reactions. The piperazine moiety itself can also be electroactive. The redox properties are important for understanding potential antioxidant activity or metabolic pathways involving electron transfer.

Application of Radiotracers in Biological Studies (e.g., PET)

The "this compound" scaffold is of significant interest in the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the quantitative measurement of biological processes in vivo. By labeling a molecule with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), its distribution and binding to specific targets in the body can be visualized.

Many methoxyphenylpiperazine derivatives have been radiolabeled and evaluated as PET ligands for various receptors in the central nervous system, including sigma receptors and neurokinin 1 (NK1) receptors. nih.govnih.gov The synthesis of a ¹¹C-labeled version of "this compound" would likely involve the methylation of a des-methyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. radiologykey.comnih.gov The short half-life of ¹¹C (approximately 20.4 minutes) necessitates a rapid and efficient radiosynthesis and purification process, often automated in synthesis modules. radiologykey.com

The resulting radiotracer could then be used in preclinical and clinical PET studies to investigate its brain penetration, biodistribution, and potential as a biomarker for diseases where the target receptors are implicated. frontiersin.orgresearchgate.net For example, a study on a ¹¹C-labeled methoxy-phenethyl-piperazine derivative, [¹¹C]SA5845, demonstrated its potential for imaging sigma receptor-rich tumors. nih.gov

Therapeutic and Biomedical Research Potential of 2 Methoxy 5 Piperazin 1 Yl Phenol Analogues

Development of Anti-inflammatory Agents for Inflammatory Disorders

The search for new anti-inflammatory drugs continues to be a significant area of research, and analogues of 2-methoxy-5-piperazin-1-yl-phenol are promising candidates. The piperazine (B1678402) ring is recognized for its high electron-donating capacity, a feature that has been correlated with potent anti-inflammatory activity in numerous studies. nih.gov Modifications to the core structure, such as replacing linkers or altering substituents, have yielded compounds with significant therapeutic potential.

For instance, research into 1,2-benzothiazine derivatives has shown that incorporating an arylpiperazine group can be crucial for activity. nih.gov One study focused on replacing the methyl substituent in the established anti-inflammatory drug meloxicam (B1676189) with a larger arylpiperazine group, leading to compounds with strong anti-inflammatory effects. nih.gov Another approach involved synthesizing aminomethyl derivatives of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol. ui.ac.id The resulting compounds, particularly those with dimethylaminomethyl, diethylaminomethyl, and pyrrolidinomethyl groups, demonstrated greater anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium. ui.ac.id

A novel synthetic analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), was developed to improve the drug-like properties of its parent compound. nih.gov Research demonstrated that MMPP strongly inhibits pro-inflammatory responses by targeting the STAT3 signaling pathway in both murine macrophages and human synoviocytes from rheumatoid arthritis patients. nih.gov In a mouse model of collagen antibody-induced arthritis, MMPP exhibited potent anti-arthritic activity, suggesting its potential for treating rheumatoid arthritis, a debilitating chronic autoimmune disease. nih.gov

Table 1: Selected Analogues with Anti-inflammatory Activity

| Compound/Derivative Class | Target/Mechanism | Key Findings |

|---|---|---|

| 1,2-Benzothiazine derivatives with arylpiperazine | General anti-inflammatory | The high electron-donating capacity of the piperazine moiety is linked to high anti-inflammatory activity. nih.gov |

| Aminomethyl derivatives of a 2-methoxyphenol analogue | General anti-inflammatory | Derivatives showed higher activity than the parent compound and the standard drug diclofenac sodium. ui.ac.id |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | STAT3 activation | Showed potent anti-arthritic activity in an in-vivo mouse model of rheumatoid arthritis. nih.gov |

| Piperlotines | General anti-inflammatory | Trifluoromethyl derivative 6 showed edema inhibition comparable to indomethacin (B1671933) in a topical inflammation model. scielo.org.mx |

Prospective in Antioxidant-Based Therapies for Oxidative Stress-Related Conditions

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. researchgate.netsemanticscholar.org Phenolic compounds, particularly those with methoxy (B1213986) groups, are well-known for their antioxidant properties. Analogues of this compound leverage this characteristic.

Hydroxylated biphenyls, which can be seen as dimers of 4-substituted-2-methoxyphenols, generally exhibit higher antioxidant activity and lower toxicity than their monomeric phenolic counterparts. nih.gov For example, Dehydrodieugenol, a natural dimer of eugenol, shows a strong inhibitory effect on lipid peroxidation and is an effective scavenger of superoxide (B77818) radicals. nih.gov This suggests that dimerization of methoxyphenol-containing structures can enhance their therapeutic potential.

A study evaluating a series of 1,3,5-triazine (B166579) analogues incorporating motifs like phenol, piperazine, and stilbene (B7821643) found significant antioxidant activity. researchgate.netmdpi.com Several of these compounds demonstrated radical scavenging activity nearly double that of standards like Trolox and ascorbic acid after 60 minutes. researchgate.netmdpi.com The EC50 values for the most potent compounds were approximately five times lower than those of the standards, indicating a high potential for use in treating conditions related to oxidative stress. researchgate.netmdpi.com The combination of a piperazine ring with a phenol structure within a larger molecule can lead to a significant increase in antioxidative activity. semanticscholar.orgmdpi.com

Table 2: Antioxidant Activity of 1,3,5-Triazine Analogues

| Compound Class | Assay | Key Findings |

|---|---|---|

| 1,3,5-Triazine analogues with phenol, piperazine, and other motifs | ABTS radical scavenging | Compounds 5, 6, 13, and 25 showed % inhibition of 73.44–87.09% after 60 min, compared to ~41% for the standard Trolox. researchgate.netmdpi.com |

| 1,3,5-Triazine analogues with phenol, piperazine, and other motifs | EC50 determination | The most active compounds had EC50 values of 17.16–27.78 μM, significantly lower than Trolox (178.33 μM). researchgate.netmdpi.com |

Research towards Novel Anticancer Drug Candidates

The piperazine heterocycle is a prominent pharmacophore in anticancer drug design. researchgate.net Its inclusion in molecular structures can enhance activity against various cancer cell lines. Analogues based on the this compound scaffold have been explored in several anticancer strategies.

One approach involves the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. A series of thiouracil amide compounds were synthesized, with some derivatives showing significant efficacy against human breast cancer cells. nih.gov Specifically, compounds 5a and 5e were found to inhibit the catalytic activity of PARP1, enhance its cleavage, and increase apoptosis-related markers, suggesting they could be seeds for new PARP inhibitors in oncology. nih.gov

Another strategy targets topoisomerase II (Topo II), an enzyme crucial for DNA replication in cancer cells. Based on the structures of known Topo II inhibitors, new 1,2-benzothiazine derivatives containing phenylpiperazine were designed. mdpi.com Many of these compounds showed cytotoxic activity against the MCF7 breast adenocarcinoma cell line comparable to the established anticancer drug doxorubicin (B1662922). mdpi.com Molecular docking studies further suggested that the most promising compound, BS230, could bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com

Furthermore, hydroxylated biphenyls derived from 4-substituted-2-methoxyphenols have also shown promise. nih.gov Two curcumin-biphenyl derivatives exhibited significant growth inhibitory activity against several malignant melanoma cell lines, with IC50 values as low as 1 µM. nih.gov

Table 3: Anticancer Activity of Selected Analogues

| Compound Class/Derivative | Target/Mechanism | Cell Line(s) | Key Findings |

|---|---|---|---|

| Thiouracil amides (e.g., 5a, 5e) | PARP1 inhibition | MCF-7 (breast cancer) | Compound 5e had an IC50 value of 18 μM; both 5a and 5e inhibited PARP1 activity and induced apoptosis markers. nih.gov |

| 1,2-Benzothiazine phenylpiperazines (e.g., BS230) | Topoisomerase II inhibition, DNA binding | MCF7 (breast cancer), MCF10A (healthy) | BS230 showed stronger cytotoxicity towards cancer cells than doxorubicin, with lower toxicity to healthy cells. mdpi.com |

| Curcumin-biphenyl derivatives | Growth inhibition | Malignant melanoma | Showed potent growth inhibitory activities with IC50 values ranging from 1 to 13 µM. nih.gov |

| Dipyrrolobenzodiazepine (DPBD) derivatives | Cytotoxicity, BRD4 docking | KB cell culture | Showed cytotoxic activity (IC50 27.59 µM) and demonstrated potential as anticancer agents through molecular docking. researchgate.net |

Exploration for Neuropsychiatric Disorders (e.g., Major Depressive Disorder, Anxiety)

The piperazine moiety is a key component of several drugs used to treat neuropsychiatric disorders. For example, Vortioxetine and Vilazodone, both approved for major depressive disorder, feature a piperazine ring in their structures. mdpi.com Vortioxetine is a multimodal antidepressant that acts as a serotonin (B10506) (5-HT) transporter inhibitor, a 5-HT1A receptor agonist, and a 5-HT3 receptor antagonist. mdpi.com

Research into novel compounds for neurological conditions has also involved piperazine-containing structures. One such compound, identified as a promising clinical candidate for neurological disorders like central neuropathic pain, incorporates a piperazine ring instead of the more common piperidine (B6355638) ring in its class. unisi.it This highlights the versatility of the piperazine scaffold in designing central nervous system agents. The use of compounds containing a phenol structural moiety has also been studied for potential application in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. semanticscholar.org

Investigations in Cardiovascular Diseases